molecular formula C20H18ClN9O2S B4315632 N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4315632
M. Wt: 483.9 g/mol
InChI Key: LSCJFHCXIFDVRU-UHFFFAOYSA-N
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Description

N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, including the formation of the triazine and triazole rings, followed by the introduction of the chlorophenyl and nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE: A similar compound with slight variations in the functional groups or ring structures.

    This compound: Another related compound with different substituents or modifications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-N-(2-chlorophenyl)-6-[[4-ethyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN9O2S/c1-2-29-17(12-6-5-7-13(10-12)30(31)32)27-28-20(29)33-11-16-24-18(22)26-19(25-16)23-15-9-4-3-8-14(15)21/h3-10H,2,11H2,1H3,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCJFHCXIFDVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=NC(=NC(=N2)NC3=CC=CC=C3Cl)N)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE

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